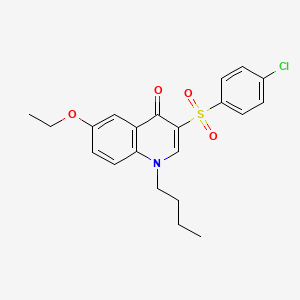

1-butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one

Description

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core with distinct substituents: a butyl group at position 1, a 4-chlorobenzenesulfonyl group at position 3, and an ethoxy group at position 6.

Properties

IUPAC Name |

1-butyl-3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4S/c1-3-5-12-23-14-20(28(25,26)17-9-6-15(22)7-10-17)21(24)18-13-16(27-4-2)8-11-19(18)23/h6-11,13-14H,3-5,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAGSXUHFQMXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

Attachment of the Butyl Group: The butyl group can be attached through a Friedel-Crafts alkylation reaction using butyl chloride and aluminum chloride as a catalyst.

Sulfonylation with 4-Chlorobenzenesulfonyl Chloride: The final step involves the sulfonylation of the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Pyridine or other bases in an appropriate solvent.

Major Products Formed:

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Variations and Electronic Effects

The target compound’s structural uniqueness lies in its combination of a sulfonyl group, chloro-substituted benzene, and ethoxy moiety . Key comparisons with similar compounds include:

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one (): Differs at position 6 (methyl vs. ethoxy).

1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone (): Position 1: 4-chlorobenzyl vs. butyl. Position 3: 4-isopropylphenylsulfonyl vs. 4-chlorobenzenesulfonyl. The butyl chain in the target compound may enhance lipophilicity, while the chloro-substituted sulfonyl group increases electrophilicity, favoring interactions with biological targets .

1-Butyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (Compound 80, ): Position 3: naphthalene-1-carbonyl (acyl) vs. sulfonyl. Sulfonyl groups are stronger electron-withdrawing groups, reducing electron density on the quinolinone ring and altering reactivity .

Physicochemical Properties

A comparative analysis of molecular weights, logP values, and spectral data is summarized below:

Data Tables

Table 1: Structural Comparison of Key Analogs

Table 2: Spectral Data of Selected Compounds ()

| Compound | IR (cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) | LC-MS (MH+) |

|---|---|---|---|

| 80 | 1650 (C=O) | 8.20 (s, 1H, H-2) | 356 |

| 93 | 1680 (C=O) | 8.15 (s, 1H, H-2) | 336 |

Biological Activity

1-butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one is a compound of significant interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C17H20ClN1O3S

- Molecular Weight : 351.87 g/mol

- CAS Number : Not explicitly available in the provided sources, but the structure can be deduced from its components.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Anticancer Activity : Studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, some derivatives have shown effectiveness against various human cancer cell lines, including breast and lung cancers .

- Antimicrobial Properties : Compounds with similar structures have been tested for antimicrobial activity against a range of pathogens. The sulfonamide group in this compound may contribute to its antibacterial properties by inhibiting bacterial folate synthesis .

The exact mechanism of action for this compound is not thoroughly documented; however, insights can be drawn from related compounds:

- Apoptosis Induction : Quinoline derivatives often promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and death in cancer cells .

- Enzyme Inhibition : The sulfonyl group may interact with enzymes involved in metabolic pathways, potentially leading to decreased proliferation of cancerous cells or pathogens.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies :

- Antimicrobial Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.